7-Oxocholest-5-en-3-yl benzoate
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Overview
Description
7-Oxocholest-5-en-3-yl benzoate is a chemical compound with the molecular formula C34H48O3 It is a derivative of cholesterol, where the hydroxyl group at the third position is esterified with benzoic acid, and the seventh position is oxidized to a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxocholest-5-en-3-yl benzoate typically involves the esterification of cholesterol with benzoic acid, followed by oxidation at the seventh position. The reaction conditions often include the use of a strong acid catalyst for the esterification process and an oxidizing agent for the ketone formation. For instance, the esterification can be carried out using sulfuric acid or hydrochloric acid as a catalyst, while the oxidation can be achieved using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production. The choice of solvents, catalysts, and oxidizing agents is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
7-Oxocholest-5-en-3-yl benzoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the steroid backbone.
Reduction: The ketone group at the seventh position can be reduced to a hydroxyl group.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of diketones or hydroxylated derivatives.
Reduction: Formation of 7-hydroxycholest-5-en-3-yl benzoate.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
7-Oxocholest-5-en-3-yl benzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Oxocholest-5-en-3-yl benzoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cholesteryl benzoate: An ester of cholesterol and benzoic acid, known for its liquid crystal properties.
7-Oxocholest-5-en-3-yl acetate: Similar structure but with an acetate group instead of a benzoate group.
Cholest-5-en-3-yl benzoate: Lacks the ketone group at the seventh position.
Uniqueness
7-Oxocholest-5-en-3-yl benzoate is unique due to the presence of both the benzoate ester and the ketone group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C34H48O3 |
---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C34H48O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-29,31H,9-11,14-20H2,1-5H3/t23-,26?,27-,28+,29+,31+,33+,34-/m1/s1 |
InChI Key |
CSZVQZAYIQQOMB-ICJVFHIZSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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